molecular formula C11H10N2O B15158813 3-Amino-2-hydroxy-6-phenylpyridine

3-Amino-2-hydroxy-6-phenylpyridine

Cat. No.: B15158813
M. Wt: 186.21 g/mol
InChI Key: MRUHRZDRXOQKDC-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-6-phenylpyridine is an organic compound with the molecular formula C11H10N2O It belongs to the class of pyridine derivatives, which are known for their diverse chemical and biological properties This compound features a pyridine ring substituted with an amino group at position 3, a hydroxyl group at position 2, and a phenyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-6-phenylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-6-phenylpyridine, which is then subjected to nitration to introduce a nitro group at position 3. The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation to form a carbonyl group. For example:

Reaction Type Reagents Conditions Product
OxidationKMnO₄Acidic medium3-Amino-2-oxo-6-phenylpyridine

This reaction proceeds via radical intermediates in acidic conditions, with the hydroxyl group acting as the primary oxidation site .

Reduction Reactions

The amino group at position 3 can participate in reduction processes. For instance:

Reaction Type Reagents Conditions Product
Nitro ReductionH₂, Pd/CAcidic conditions3-Amino derivative (no change)

Reduction typically preserves the amino group but may modify other substituents depending on reaction specificity .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs substituents based on electronic and steric effects:

  • Nitration : Nitration occurs preferentially at the 4-position due to the electron-donating hydroxyl group, forming 3-amino-2-hydroxy-4-nitro-6-phenylpyridine .

  • Sulfonation : Directed to the 6-position when steric hindrance from the phenyl group is minimized .

Mechanistic Insights:

  • The hydroxyl group forms intramolecular hydrogen bonds, stabilizing transition states during EAS .

  • Steric effects from the phenyl group at position 6 limit substitution at adjacent positions .

Nucleophilic Substitution

The amino group facilitates nucleophilic reactions:

Reaction Type Reagents Conditions Product
AlkylationCH₃IBasic medium3-(Methylamino)-2-hydroxy-6-phenylpyridine

Alkylation occurs regioselectively at the amino group due to its lone-pair availability .

Condensation Reactions

The compound participates in cyclocondensation with aldehydes or ketones:

Reaction Type Reagents Conditions Product
KnoevenagelAldehydes (e.g., PhCHO)Acid catalysisFused pyrido[2,3-b]pyrazine derivatives

This reaction leverages the amino and hydroxyl groups to form heterocyclic systems .

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands for metal ions:

Metal Ion Coordination Site Complex Type
Cu²⁺N (amino), O (hydroxyl)Square-planar or octahedral

Such complexes exhibit catalytic activity in oxidation reactions .

Acid-Base Behavior

  • pKa Values :

    • Hydroxyl group: ~8.5 (deprotonates in basic media) .

    • Amino group: ~4.2 (protonates in acidic media) .

  • Tautomerism between neutral and zwitterionic forms occurs in aqueous solutions .

Scientific Research Applications

3-Amino-2-hydroxy-6-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents with anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-6-phenylpyridine involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-hydroxy-6-phenylpyridine is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a phenyl group at position 6. This combination of functional groups imparts specific chemical reactivity and potential for diverse applications in various fields .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2-hydroxy-6-phenylpyridine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step strategies:

  • Step 1 : Functionalization of pyridine precursors via palladium- or copper-catalyzed cross-coupling reactions to introduce substituents (e.g., phenyl groups). Catalysts like Pd(PPh₃)₄ or CuI enhance regioselectivity .
  • Step 2 : Introduction of hydroxyl and amino groups via nucleophilic substitution or condensation reactions. For example, hydroxylation may involve acidic/basic conditions (e.g., NaOH/H₂O under reflux), while amination could use ammonia or protected amines .
  • Key Optimization : Reaction temperatures (70–120°C), solvent selection (ethanol, DMF), and catalyst loading (5–10 mol%) significantly impact yield (reported 60–85% for analogous compounds) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, NH/OH signals at δ 4.5–5.5 ppm) and carbon types (quaternary carbons near 150–160 ppm for pyridine rings) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3350–3500 cm⁻¹) groups.
  • HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Ethanol/water mixtures (70:30 v/v) are optimal for biological assays .
  • Handling : Pre-dissolve in DMSO for in vitro studies (final DMSO concentration <1% to avoid cytotoxicity).

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functional group introduction?

  • Directing Groups : Temporarily install groups (e.g., boronic esters) to steer electrophilic substitution. For example, a nitro group at C-4 can direct hydroxylation to C-2 .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during amination, followed by TBAF-mediated deprotection .

Q. How does computational modeling (e.g., DFT, molecular docking) predict interactions with biological targets?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps ~4.5 eV) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The phenyl group shows π-π stacking with Phe723, while the hydroxyl forms hydrogen bonds with Asp831 .

Q. How do structural modifications (e.g., halogenation) impact structure-activity relationships (SAR)?

  • Halogenation at C-6 : Introducing Cl or F increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in neuroactive analogs .
  • Amino Group Substitution : Replacement with methylamide reduces solubility but improves metabolic stability (t½ increase from 2 to 6 hours in microsomal assays) .

Q. What analytical techniques resolve contradictions in reported spectral data?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Confirm regiochemistry (e.g., phenyl at C-6 vs. C-4) with Cambridge Structural Database validation .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?

  • pH Stability : Degrades rapidly at pH <3 (acidic cleavage of hydroxyl group) but remains stable at pH 7.4 (phosphate buffer, 37°C, 48 hours) .
  • Thermal Stability : Decomposes above 200°C (TGA data), requiring storage at −20°C in amber vials .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-amino-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)

InChI Key

MRUHRZDRXOQKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)N

Origin of Product

United States

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